molecular formula C23H22BrN3OS B11540750 2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 311325-89-0

2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11540750
CAS No.: 311325-89-0
M. Wt: 468.4 g/mol
InChI Key: UAFZOLFYATWDGI-UHFFFAOYSA-N
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Description

2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a quinoline core, which is a common structural motif in many biologically active molecules, and includes functional groups that can participate in diverse chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic synthesis. One common method starts with the condensation of 5-bromothiophene-2-carbaldehyde with 4-methylphenylacetonitrile in the presence of a base such as sodium ethoxide. This is followed by cyclization with dimedone (5,5-dimethyl-1,3-cyclohexanedione) and ammonium acetate under reflux conditions to form the hexahydroquinoline core. The reaction is usually carried out in ethanol as a solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thiophene groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol. Sodium borohydride is a typical reducing agent used for this purpose.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium thiolate are often used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

    Reduction: Formation of alcohols from the carbonyl group.

    Substitution: Formation of various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

The quinoline core is known for its biological activity, and derivatives of this compound could potentially exhibit antimicrobial, antiviral, or anticancer properties. Research is ongoing to explore these possibilities.

Medicine

Due to its structural similarity to other biologically active quinolines, this compound may be investigated for therapeutic applications, including as a potential drug candidate for various diseases.

Industry

In materials science, the compound could be used in the development of organic semiconductors or as a precursor for the synthesis of polymers with specific electronic properties.

Mechanism of Action

The exact mechanism of action for this compound would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors. The quinoline core is known to intercalate with DNA, potentially disrupting cellular processes. The thiophene and amino groups could also participate in hydrogen bonding and other interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: Lacks the 4-methylphenyl group.

    2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-1-phenyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: Has a phenyl group instead of a 4-methylphenyl group.

Uniqueness

The presence of the 4-methylphenyl group in 2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile adds steric bulk and electronic effects that can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds and potentially more suitable for specific applications.

Properties

CAS No.

311325-89-0

Molecular Formula

C23H22BrN3OS

Molecular Weight

468.4 g/mol

IUPAC Name

2-amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C23H22BrN3OS/c1-13-4-6-14(7-5-13)27-16-10-23(2,3)11-17(28)21(16)20(15(12-25)22(27)26)18-8-9-19(24)29-18/h4-9,20H,10-11,26H2,1-3H3

InChI Key

UAFZOLFYATWDGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CC=C(S4)Br)C(=O)CC(C3)(C)C

Origin of Product

United States

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